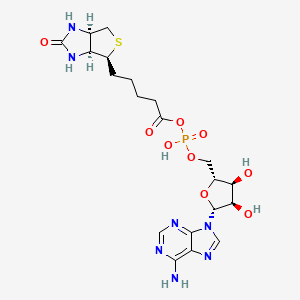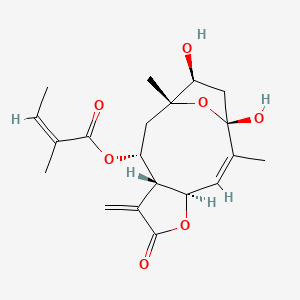
Biotinyl-5'-AMP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotinyl-5'-AMP is a purine ribonucleoside 5'-monophosphate. It has a role as a human metabolite and a mouse metabolite. It derives from an adenosine 5'-monophosphate and a biotin. It is a conjugate acid of a biotinyl-5'-AMP(1-).
Wissenschaftliche Forschungsanwendungen
1. Enzymatic Catalysis and Structural Studies
Biotinyl-5'-AMP is a key intermediate in the enzymatic process catalyzed by biotin protein ligase (BPL), which involves the synthesis of biotinyl-5'-AMP from biotin and ATP, followed by biotinylation of the biotin carboxyl carrier protein subunit of acetyl-CoA carboxylase. Studies have detailed the crystal structures of BPL from various sources, including Pyrococcus horikoshii, revealing insights into the enzyme's mechanism, including the active site's arrangement and interaction with biotinyl-5'-AMP (Bagautdinov et al., 2005).
2. Kinetics and Mechanism of Synthesis
The kinetics of biotinyl-5'-adenylate (bio-5'-AMP) synthesis, catalyzed by the Escherichia coli repressor of biotin biosynthesis, have been studied to understand the reaction mechanism and the stability of the enzyme-product complex. These studies provide critical insights into the biotin regulatory system, including the synthesis and release of bio-5'-AMP (Xu & Beckett, 1994).
3. Antibacterial Drug Targets
Biotinyl-5'-AMP has been investigated as a target for developing new antibacterial drugs, particularly against drug-resistant bacteria like Staphylococcus aureus. Structural and biochemical studies of BPL inhibitors, including analogues of biotinyl-5'-AMP, have been pivotal in this research, aiding in the design and development of novel antibacterial chemotherapeutics (Feng et al., 2016).
4. Olfactory Receptor Research
Biotinyl-5'-AMP has been utilized in the study of olfactory receptors. In research on the spiny lobster, biotinylated adenosine-5′-monophosphate was used to localize 5′AMP odorant binding sites on the dendrites of olfactory receptor neurons, contributing to our understanding of olfactory transduction mechanisms (Blaustein et al., 1993).
5. Applications in Biotinylation
Biotinyl-5'-AMP is central to the development of methods for protein biotinylation. For example, a mutant form of E. coli biotin protein ligase (BirA) has been used for the enzymatic biotinylation of various proteins via chemical acylation by biotinoyl-5'-AMP, demonstrating its potential in protein modification and detection technologies (Cronan, 2005).
Eigenschaften
Molekularformel |
C20H28N7O9PS |
|---|---|
Molekulargewicht |
573.5 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate |
InChI |
InChI=1S/C20H28N7O9PS/c21-17-14-18(23-7-22-17)27(8-24-14)19-16(30)15(29)10(35-19)5-34-37(32,33)36-12(28)4-2-1-3-11-13-9(6-38-11)25-20(31)26-13/h7-11,13,15-16,19,29-30H,1-6H2,(H,32,33)(H2,21,22,23)(H2,25,26,31)/t9-,10+,11-,13-,15+,16+,19+/m0/s1 |
InChI-Schlüssel |
UTQCSTJVMLODHM-RHCAYAJFSA-N |
Isomerische SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2 |
SMILES |
C1C2C(C(S1)CCCCC(=O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2 |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[(2-methoxyphenyl)methyl]-1-(8-quinolinylsulfonyl)-4-piperidinecarboxamide](/img/structure/B1237915.png)
![N-(3,4-difluorophenyl)-2-[N-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-ethoxyanilino]acetamide](/img/structure/B1237916.png)







![N-[5-[3-[4-(3-aminopropylamino)butylamino]propanoylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide](/img/structure/B1237928.png)